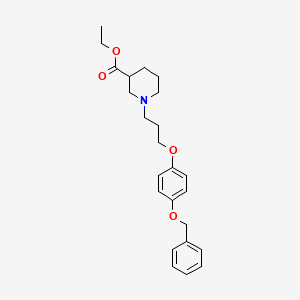

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate

Übersicht

Beschreibung

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate is a synthetic organic compound with the molecular formula C24H31NO4. It is known for its unique structure, which includes a piperidine ring, a benzyloxy group, and a phenoxypropyl chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Phenoxypropyl Chain: The phenoxypropyl chain is introduced through a nucleophilic substitution reaction, where a phenoxypropyl halide reacts with the piperidine ring.

Introduction of the Benzyloxy Group: The benzyloxy group is added via an etherification reaction, where a benzyl alcohol reacts with the phenoxy group.

Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial methods also incorporate purification steps like recrystallization and chromatography to ensure the final product meets quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy or phenoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in compounds with different functional groups replacing the benzyloxy or phenoxy groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis : Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in developing new compounds with desired properties.

- Reagent in Chemical Reactions : The compound can act as a reagent in diverse chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions are essential for creating complex structures in organic chemistry.

Biology

- Biological Activity Investigation : Research has explored the biological activities of this compound, particularly its interactions with enzymes and receptors. Studies indicate potential anti-inflammatory and analgesic properties, suggesting its utility in pharmacological applications.

- Mechanism of Action : The compound's mechanism of action likely involves binding to specific molecular targets, modulating their activity. This interaction may lead to various biological effects, including enzyme inhibition or receptor activation.

Medicine

- Therapeutic Properties : this compound is investigated for its therapeutic potential. Preliminary studies suggest it may exhibit anti-inflammatory effects, making it a candidate for further research in pain management and inflammatory conditions.

- Drug Development : Given its structural characteristics, this compound can be used as a lead structure in drug development programs aimed at creating novel therapeutic agents targeting specific diseases.

Industry

- Material Development : In industrial applications, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific functionalities.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit certain enzymes involved in critical biological pathways. For instance, studies have focused on its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various signaling pathways related to cancer and neurodegenerative diseases. Compounds with similar structures have shown significant inhibitory activity, with IC50 values reported as low as 8 nM.

Applications in Drug Development

The compound's potential as a therapeutic agent has been highlighted in several studies focusing on its anti-inflammatory and analgesic properties. Researchers are exploring its efficacy in treating conditions such as arthritis and chronic pain. The findings suggest that further investigation into its pharmacodynamics and pharmacokinetics is warranted to fully understand its therapeutic potential.

Wirkmechanismus

The mechanism of action of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate can be compared with similar compounds such as:

Ethyl 1-(3-(4-(methoxy)phenoxy)propyl)piperidine-3-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

Ethyl 1-(3-(4-(ethoxy)phenoxy)propyl)piperidine-3-carboxylate: Contains an ethoxy group in place of the benzyloxy group.

Ethyl 1-(3-(4-(propoxy)phenoxy)propyl)piperidine-3-carboxylate: Features a propoxy group instead of a benzyloxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate is a synthetic organic compound with significant potential in various biological applications. Its complex structure, characterized by a piperidine ring and a phenoxybenzyl moiety, positions it as a candidate for research in pharmacology, particularly in the development of therapeutic agents.

- Molecular Formula : C24H31NO4

- Molecular Weight : 397.5 g/mol

- IUPAC Name : Ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-3-carboxylate

This compound features a benzyloxy group attached to a phenoxy group, which contributes to its unique chemical properties and potential biological activities. The synthesis of this compound typically involves multi-step organic synthesis techniques, which require careful optimization to achieve high yields and purity.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission. Specifically, it has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). AChE inhibitors increase the availability of acetylcholine (ACh), enhancing cholinergic transmission .

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

- Anticholinesterase Activity : Research indicates that compounds with similar structures exhibit varying degrees of AChE inhibition. This compound may demonstrate competitive inhibition against AChE, potentially improving cognitive function in models of AD .

- Receptor Binding Studies : The compound's interaction with histamine receptors (H3R) has also been explored. Compounds with similar piperidine scaffolds have shown moderate affinity for H3 receptors, suggesting that this compound may act as an antagonist or inverse agonist at these sites, influencing neurotransmitter release and cognitive processes .

Table: Summary of Biological Activities

Clinical Implications

The implications of these findings suggest that this compound could serve as a lead compound for the development of new therapeutic agents aimed at treating cognitive disorders and other conditions influenced by cholinergic dysfunction. Further research is necessary to fully elucidate its efficacy and safety profile through clinical trials.

Eigenschaften

IUPAC Name |

ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4/c1-2-27-24(26)21-10-6-15-25(18-21)16-7-17-28-22-11-13-23(14-12-22)29-19-20-8-4-3-5-9-20/h3-5,8-9,11-14,21H,2,6-7,10,15-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULVKAQULIYBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594807 | |

| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-25-0 | |

| Record name | Ethyl 1-[3-[4-(phenylmethoxy)phenoxy]propyl]-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.